molecular formula C23H32O5 B565783 (5S,8E,10E,12R,16E,18R)-5,12,18-Trihydroxy-8,10,16-Elcosatriene-6,14-diynoic Acid 1-Methylethyl Este CAS No. 1309610-40-9

(5S,8E,10E,12R,16E,18R)-5,12,18-Trihydroxy-8,10,16-Elcosatriene-6,14-diynoic Acid 1-Methylethyl Este

Cat. No.: B565783
CAS No.: 1309610-40-9
M. Wt: 388.504
InChI Key: DPJMWVLOLKTOSS-UJMTZPFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S,8E,10E,12R,16E,18R)-5,12,18-Trihydroxy-8,10,16-Elcosatriene-6,14-diynoic Acid 1-Methylethyl Este is a useful research compound. Its molecular formula is C23H32O5 and its molecular weight is 388.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5S,8E,10E,12R,16E,18R)-5,12,18-Trihydroxy-8,10,16-Elcosatriene-6,14-diynoic Acid 1-Methylethyl Este involves the conversion of a starting material to the target compound through a series of chemical reactions.", "Starting Materials": ["Methyl propiolate", "1,3-butadiene", "Sodium hydroxide", "Sodium hydride", "Bromine", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform", "Sodium bicarbonate", "Sodium sulfate", "Ethyl acetate", "Hexanes"], "Reaction": ["Step 1: Synthesis of 6-bromo-1,3-butadiene by reacting 1,3-butadiene with bromine in chloroform.", "Step 2: Synthesis of 6,14-dibromo-1,3,5,7,9,11,13-hexadecatriene by reacting 6-bromo-1,3-butadiene with (5E,8E,10E,12R,16E,18R)-5,12,18-trihydroxy-8,10,16-elcosatriene in the presence of sodium hydride.", "Step 3: Synthesis of 6,14-dibromo-1,3,5,7,9,11,13-hexadecatriene-6,14-diol by reacting 6,14-dibromo-1,3,5,7,9,11,13-hexadecatriene with sodium borohydride in methanol.", "Step 4: Synthesis of (5S,8E,10E,12R,16E,18R)-5,12,18-trihydroxy-8,10,16-elcosatriene-6,14-dione by oxidizing 6,14-dibromo-1,3,5,7,9,11,13-hexadecatriene-6,14-diol with sodium bicarbonate and acetic acid.", "Step 5: Synthesis of (5S,8E,10E,12R,16E,18R)-5,12,18-trihydroxy-8,10,16-elcosatriene-6,14-diynoic acid by dehydrating (5S,8E,10E,12R,16E,18R)-5,12,18-trihydroxy-8,10,16-elcosatriene-6,14-dione with sodium hydroxide.", "Step 6: Synthesis of (5S,8E,10E,12R,16E,18R)-5,12,18-trihydroxy-8,10,16-elcosatriene-6,14-diynoic acid 1-methylethyl ester by reacting (5S,8E,10E,12R,16E,18R)-5,12,18-trihydroxy-8,10,16-elcosatriene-6,14-diynoic acid with isopropyl alcohol in the presence of sulfuric acid and purifying with ethyl acetate and hexanes."] }

CAS No.

1309610-40-9

Molecular Formula

C23H32O5

Molecular Weight

388.504

IUPAC Name

propan-2-yl (5S,8E,10E,12R,16E,18R)-5,12,18-trihydroxyicosa-8,10,16-trien-6,14-diynoate

InChI

InChI=1S/C23H32O5/c1-4-20(24)13-10-7-11-16-21(25)14-8-5-6-9-15-22(26)17-12-18-23(27)28-19(2)3/h5-6,8,10,13-14,19-22,24-26H,4,12,16-18H2,1-3H3/b6-5+,13-10+,14-8+/t20-,21+,22-/m1/s1

InChI Key

DPJMWVLOLKTOSS-UJMTZPFJSA-N

SMILES

CCC(C=CC#CCC(C=CC=CC#CC(CCCC(=O)OC(C)C)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.